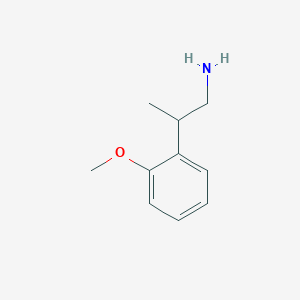

2-(2-Methoxyphenyl)propan-1-amine

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTZPSFPBMRGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328211 | |

| Record name | 2-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188053-29-4 | |

| Record name | 2-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(2-Methoxyphenyl)propan-1-amine

The construction of the this compound molecule can be achieved through various strategic disconnections of its chemical structure. Key among these are methods that form the carbon-nitrogen bond, often as the final step in the synthetic sequence.

Reductive amination stands as a cornerstone for the synthesis of amines. This process typically involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. In the context of this compound, the logical precursor is 1-(2-methoxyphenyl)propan-2-one.

The reaction proceeds via the initial formation of an imine or enamine intermediate from the ketone and ammonia (B1221849) (or an ammonia equivalent). This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common laboratory-scale choices due to their selectivity. organic-chemistry.orgyoutube.com For industrial-scale production, catalytic hydrogenation over transition metal catalysts is often preferred. For instance, a nickel-based catalyst has been utilized for the amination of alcohol precursors, achieving high conversion and selectivity.

A typical laboratory synthesis could involve dissolving 1-(2-methoxyphenyl)propan-2-one in a solvent like methanol, adding an ammonia source such as ammonium (B1175870) acetate, and then introducing the reducing agent at room temperature. youtube.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Key Parameters in the Reductive Amination of 1-(2-Methoxyphenyl)propan-2-one

| Parameter | Details |

| Starting Material | 1-(2-Methoxyphenyl)propan-2-one |

| Amine Source | Ammonia, Ammonium Acetate |

| Reducing Agents | Sodium Cyanoborohydride, Sodium Triacetoxyborohydride, Catalytic Hydrogenation (e.g., Ni catalyst) |

| Solvents | Methanol, Ethanol, 1,2-Dichloroethane |

| Catalyst (Industrial) | Nickel-based (e.g., 40–60% NiO, 20–40% ZrO₂, 10–30% CuO) |

| Reaction Conditions | Room temperature (lab scale) to elevated temperatures and pressures (industrial scale) |

The Hoffmann degradation, or Hoffmann rearrangement, provides a classic method for the conversion of a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.com This reaction involves treating the amide with bromine or chlorine in an aqueous solution of a strong base, such as sodium hydroxide. vedantu.commychemblog.com

To synthesize this compound via this route, the required starting material would be 2-(2-methoxyphenyl)propanamide. The synthesis of this amide can be achieved by reacting 2-(2-methoxyphenyl)propanoic acid with an activating agent (e.g., thionyl chloride or a carbodiimide (B86325) like DCC) followed by treatment with ammonia.

The Hoffmann degradation proceeds through the formation of an N-bromoamide intermediate, which then rearranges to form an isocyanate. wikipedia.orgyoutube.com Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to the formation of the primary amine and carbon dioxide. wikipedia.orgyoutube.com This method is particularly useful for producing primary amines that are free from contamination by secondary or tertiary amines. youtube.com

More elaborate, multi-step synthetic sequences offer greater flexibility and control over the introduction of functional groups. One such pathway to this compound can commence from 2-methoxybenzaldehyde (B41997). Reaction of 2-methoxybenzaldehyde with nitroethane in the presence of a base would yield 1-(2-methoxyphenyl)-2-nitropropene. Subsequent catalytic hydrogenation of this nitroalkene would simultaneously reduce the nitro group and the carbon-carbon double bond to afford the target amine.

Another multi-step approach begins with 1-(2-methoxyphenyl)propan-1-one. This ketone can undergo nitration, with the electron-donating methoxy (B1213986) group directing the incoming nitro group primarily to the para position. The resulting nitro-ketone can then be subjected to catalytic hydrogenation to reduce the nitro group to an amine. prepchem.com This sequence, however, would lead to an aminoketone, requiring a subsequent reduction of the ketone to an alcohol and its conversion to the desired amine, or a direct reductive amination of the aminoketone.

These multi-step syntheses, while potentially longer, allow for the purification of intermediates and can be advantageous for achieving high purity in the final product.

Enantioselective Synthesis and Chiral Resolution Techniques

The presence of a stereocenter at the second carbon of the propane (B168953) chain means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this amine is of significant interest, particularly for applications in medicinal chemistry.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst. The catalyst, usually composed of a rhodium or iridium metal center coordinated to a chiral ligand, facilitates the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

While specific examples for the asymmetric hydrogenation leading to this compound are not extensively documented, the general principles are well-established for the synthesis of related chiral amines. The synthesis would likely proceed through the formation of an imine from 1-(2-methoxyphenyl)propan-2-one, followed by hydrogenation using a suitable chiral catalyst system.

Biocatalysis has emerged as a highly effective and environmentally benign approach for the synthesis of chiral compounds. nih.govuni-graz.at Enzymes such as transaminases and amine dehydrogenases are particularly adept at the enantioselective synthesis of chiral amines. frontiersin.orgresearchgate.net

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. For the synthesis of (S)- or (R)-2-(2-methoxyphenyl)propan-1-amine, 1-(2-methoxyphenyl)propan-2-one would be the ketone substrate. By selecting a transaminase with the appropriate stereoselectivity and a suitable amino donor (e.g., isopropylamine), it is possible to produce the desired enantiomer with high enantiomeric excess. chimia.ch For example, the biocatalytic synthesis of the structurally similar (S)-1-methoxypropan-2-amine has been achieved with high productivity using a transaminase-mediated process. chimia.chtcichemicals.com

Amine dehydrogenases (AmDHs) offer an alternative biocatalytic route, catalyzing the reductive amination of a ketone using ammonia and a nicotinamide (B372718) cofactor. frontiersin.orgwhiterose.ac.uk Studies on native AmDHs have demonstrated their efficiency in synthesizing short-chain chiral amines, including (S)-1-methoxypropan-2-amine, with high conversion and enantioselectivity. frontiersin.orgwhiterose.ac.uk

Table 2: Biocatalytic Approaches to Chiral Amines

| Biocatalyst | Reaction Type | Substrate Example | Product Example | Key Advantages |

| Transaminase (TA) | Asymmetric Amination | 1-(2-Methoxyphenyl)propan-2-one | (S)- or (R)-2-(2-Methoxyphenyl)propan-1-amine | High enantioselectivity, mild reaction conditions. |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-(2-Methoxyphenyl)propan-2-one | (S)- or (R)-2-(2-Methoxyphenyl)propan-1-amine | High conversion rates, potential for high enantiomeric excess. frontiersin.orgwhiterose.ac.uk |

| Lipase | Kinetic Resolution | Racemic this compound | Enantiomerically enriched amine and acylated amine | Effective for separating enantiomers from a racemic mixture. researchgate.net |

In addition to de novo enantioselective synthesis, chiral resolution offers a means to separate a racemic mixture of this compound into its individual enantiomers. wikipedia.org This can be achieved through several methods:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, forms a pair of diastereomeric salts. tcichemicals.comwikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic amines. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the amine faster than the other when treated with an acyl donor (e.g., an ester). This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated amine of the opposite configuration, which can then be separated. The kinetic resolution of racemic 1-methoxypropan-2-amine has been demonstrated using this approach. researchgate.net

Chemical Chiral Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for obtaining optically active compounds. wikipedia.org This process, known as chiral resolution, can be achieved through various methods. wikipedia.org

One of the most prevalent techniques is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like (+)-tartaric acid. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, for instance, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.orglibretexts.org

Another approach involves enzymatic kinetic resolution. This method utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer of the amine, leaving the other unreacted. google.comresearchgate.net The resulting acylated product and the unreacted amine can then be separated. The choice of the acylating agent and the specific enzyme can significantly influence the efficiency and selectivity of the resolution. researchgate.net

Chiral chromatography is another powerful technique for the separation of enantiomers. mdpi.com This method employs a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. mdpi.com

Common Chiral Resolving Agents for Amines:

| Resolving Agent | Type |

| Tartaric Acid | Chiral Acid |

| Camphorsulfonic Acid | Chiral Acid |

| (R)‑1‑phenylethylamine | Chiral Base (for acidic compounds) |

This table is generated based on common resolving agents mentioned in the search results for resolving chiral compounds. wikipedia.orglibretexts.orglibretexts.org

Chemical Reactivity and Derivatization Studies of the this compound Core

The chemical reactivity of this compound is characterized by the reactions of its amine moiety and the aromatic ring. These reactions allow for the synthesis of a variety of derivatives.

Primary amines like this compound can undergo oxidation reactions. While direct oxidation can be complex and may lead to a mixture of products, controlled oxidation can yield specific derivatives. The specific products formed would depend on the oxidizing agent used and the reaction conditions. For arylamines in general, oxidation can lead to the formation of nitroso, nitro, or polymeric compounds, and in some cases, can result in oxidative decomposition. libretexts.org

The amine group in this compound is already in a reduced state. However, reduction reactions are relevant in the synthesis of this compound or its derivatives. For instance, the corresponding nitro compound, 2-(2-methoxyphenyl)-1-nitropropane, can be reduced to form the primary amine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. libretexts.org

Furthermore, reductive amination represents a key synthetic pathway. This process involves the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine in the presence of a reducing agent. While not a reduction of the this compound itself, this method is fundamental to the synthesis of related and more complex amine structures.

Aromatic Ring Substitution: The methoxy group (-OCH3) on the aromatic ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the steric hindrance from the propan-1-amine side chain may influence the regioselectivity of these reactions. Due to the high reactivity of arylamines towards electrophilic aromatic substitution, direct reactions can sometimes lead to over-substitution or side reactions. libretexts.org To control the reactivity and achieve specific substitution patterns, the amine group is often protected, for example, by acetylation to form an amide. libretexts.org This acetamido group is still an ortho-, para-director but is less activating than the free amine. libretexts.org After the desired substitution on the aromatic ring is accomplished, the protecting group can be removed by hydrolysis to regenerate the amine. libretexts.org

Amine Group Substitution: The primary amine group of this compound is nucleophilic and can readily undergo various substitution reactions, such as N-alkylation and N-acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting the amine with an alkyl halide. researchgate.netpsu.edu The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. researchgate.net However, controlling the degree of alkylation to selectively form a secondary or tertiary amine can be challenging, as the resulting secondary amine can be more nucleophilic than the primary amine, potentially leading to the formation of a quaternary ammonium salt. researchgate.net

N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. mdpi.com This reaction is generally straightforward and is often used to protect the amine group during other chemical transformations. libretexts.org

Molecular Pharmacology and Receptor Interaction Research

Investigation of Ligand-Receptor Binding Profiles

The affinity of 2-(2-Methoxyphenyl)propan-1-amine for various neurotransmitter receptors, particularly those within the serotonin (B10506) and dopamine (B1211576) systems, is a central aspect of its pharmacological investigation.

Research has shown that phenethylamine (B48288) and phenylisopropylamine, the core structures of the compound , generally exhibit low affinity for serotonin (5-HT) receptors. However, the addition of methoxy (B1213986) groups, as seen in this compound, tends to enhance this affinity. nih.gov Specifically, for disubstituted compounds, methoxyl groups at the 2 and 5 positions are considered optimal for high affinity. nih.gov The position of the methoxy group is crucial; for instance, an ortho-methoxy group may create steric hindrance that affects binding to certain enzymes and receptors.

In the dopamine system, dopamine D2 receptors exist in two states: a high-affinity state (D2High) and a low-affinity state (D2Low). nih.gov The interaction of ligands with these states is a critical factor in determining their functional effects. While direct binding data for this compound on the different states of the D2 receptor is not extensively detailed in the provided search results, the general principle of D2 receptor affinity states is well-established. nih.gov

Table 1: Receptor Binding Affinity of Related Phenylpiperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| NAN-190 (1a) | 5-HT1A | 0.6 | Nearly equal affinity for alpha 1-adrenergic receptors (Ki = 0.8 nM) |

| NAN-190 (1a) | alpha 1-adrenergic | 0.8 | |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | 5-HT1A | 0.4 | 160-fold selectivity over alpha 1-adrenergic sites |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | alpha 1-adrenergic | 64 | |

| Compound 11 | 5-HT1A | 0.26 ± 0.1 | High affinity, comparable to NAN-190 |

| Compound 11 | 5-HT7 | High | Dual 5-HT1A/5-HT7 ligand |

This table presents binding affinities of structurally related compounds to provide context for the potential interactions of this compound. Data is sourced from studies on phenylpiperazine derivatives. nih.govresearchgate.net

The 2-methoxyphenyl moiety is a common structural feature in many ligands with high affinity for the 5-HT1A receptor. nih.govnih.gov For example, the 5-HT1A antagonist NAN-190, which is 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, binds with high affinity (Ki = 0.6 nM) to 5-HT1A receptors. nih.gov Structure-activity relationship studies on related compounds have demonstrated that modifications to other parts of the molecule can enhance both affinity and selectivity for the 5-HT1A receptor over other receptors like the alpha-1 adrenergic receptor. nih.govconsensus.app

Regarding the dopamine D3 receptor, this subtype has a significantly higher affinity for dopamine than the D2 receptor. nih.gov The 2-methoxyphenylpiperazine moiety has been incorporated into various compounds to develop potent and selective D3 receptor ligands. nih.gov For instance, a series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides have been developed as high-affinity and enantioselective D3 receptor antagonists. nih.gov

Enzyme Interaction and Modulation Studies

The interaction of this compound with enzymes, particularly those involved in neurotransmitter metabolism, is another important area of pharmacological research.

Phenethylamine derivatives can act as inhibitors of enzymes like monoamine oxidase (MAO). medchemexpress.comresearchgate.net MAO is responsible for the breakdown of monoamine neurotransmitters, and its inhibition can lead to increased levels of these neurotransmitters. While specific studies on the MAO inhibitory activity of this compound were not found in the search results, related compounds have been shown to inhibit MAO-B. medchemexpress.com For example, MAO-IN-1 is a potent MAO-B inhibitor with an IC50 of 20 nM. medchemexpress.com The ortho-methoxy group in this compound could potentially influence its binding to and inhibition of such enzymes due to steric hindrance.

The presence of a compound like this compound can alter the substrate specificity of enzymes. However, specific studies detailing the analysis of enzyme substrate specificity in the presence of this particular compound are not available in the provided search results.

Elucidation of Molecular Mechanisms of Action (In Vitro and Theoretical)

Understanding the molecular mechanisms of action of this compound involves both experimental in vitro studies and theoretical computational approaches. The mechanism is thought to involve its interaction with molecular targets like enzymes and receptors, where the methoxy group and ethylamine (B1201723) chain play crucial roles in its binding affinity and activity.

In vitro studies on related compounds have provided insights into their mechanisms. For example, studies on rat brain slices with a related compound showed increased serotonin levels, suggesting a serotonergic mechanism. Furthermore, the 5-HT1A receptor, a potential target for this compound, is known to couple to various signaling pathways, including the inhibition of adenylyl cyclase and the activation of phospholipase C, depending on the host cell. nih.gov

Theoretical studies using computational methods like molecular docking can help predict the binding modes of ligands to their receptors. mdpi.com For instance, docking studies on TAAR1, another potential target for phenethylamine derivatives, have provided insights into the interactions between ligands and key amino acid residues in the receptor's binding site. mdpi.commdpi.com Such studies could be applied to this compound to better understand its interactions with various receptors at a molecular level.

No Publicly Available Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific, publicly accessible research detailing the molecular pharmacology and receptor interaction profile of the chemical compound this compound.

Extensive searches for data on the agonist and antagonist receptor modulation principles and the cellular signaling pathways related to this specific compound have yielded no results. Consequently, the creation of an article with detailed research findings and data tables on these topics, as requested, is not possible at this time.

While research exists for structurally related compounds, such as various substituted phenethylamines, the strict requirement to focus solely on this compound prevents the inclusion of such information. The scientific community has not, to date, published studies that would provide the necessary data to fulfill the requested article's outline.

Therefore, the sections on "," including "Agonist and Antagonist Receptor Modulation Principles" and "Cellular Signaling Pathway Interrogation Related to Compound Activity," cannot be developed.

Structure Activity Relationship Sar Investigations

Impact of Stereochemistry on Biological Activity

The presence of a chiral center at the second carbon of the propane (B168953) chain in 2-(2-Methoxyphenyl)propan-1-amine means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Methoxyphenyl)propan-1-amine and (S)-2-(2-Methoxyphenyl)propan-1-amine. This stereoisomerism is a critical determinant of biological activity. In many classes of psychoactive phenethylamines, one enantiomer exhibits significantly greater potency or a different pharmacological profile compared to the other. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For instance, in related amphetamine derivatives, the (S)-enantiomer is often the more potent stimulant of the central nervous system. While specific studies on the individual enantiomers of this compound are not extensively documented in publicly available research, it is a well-established principle that the three-dimensional arrangement of the amine and phenyl groups relative to the chiral center is crucial for optimal binding to target proteins. It is highly probable that the (R) and (S) enantiomers of this compound would display notable differences in their affinity and efficacy at various receptors.

Role of Aromatic Ring Substitutions on Compound Potency and Selectivity

The phenyl ring of this compound is a key feature for interaction with biological targets, often through van der Waals forces and hydrophobic interactions. The nature and position of substituents on this ring can drastically alter the compound's electronic and steric properties, thereby modulating its potency and selectivity.

Effects of Methoxy (B1213986) Group Position and Derivatives

The defining feature of this compound is the methoxy group (-OCH3) at the ortho (2-) position of the phenyl ring. The position of this group is critical. Moving the methoxy group to the meta (3-) or para (4-) position would likely result in compounds with different pharmacological profiles. For example, studies on other psychoactive phenethylamines have shown that positional isomers can have vastly different potencies and even different mechanisms of action. The ortho-positioning of the methoxy group in this compound influences the molecule's conformation and its ability to interact with specific binding pockets in a receptor.

Computational and Quantum Chemical Approaches to SAR

In the exploration of Structure-Activity Relationships (SAR), computational and quantum chemical methods serve as powerful tools to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level. These in silico techniques are particularly valuable in the rational design of novel molecules and in prioritizing synthetic efforts, offering insights that are often difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR models are built upon the principle that the biological effect of a molecule is a function of its physicochemical properties. These properties are encoded by molecular descriptors, which can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify properties such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP), polarizability, and molar refractivity.

The process of developing a QSAR model typically involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. Molecular descriptors are then calculated for each compound. Subsequently, a mathematical model is constructed using statistical methods—such as multiple linear regression, partial least squares, or machine learning algorithms like random forests—to find the best correlation between the descriptors and the observed activity. nih.govfrontiersin.org The predictive power of the resulting model is then rigorously validated.

For a compound like this compound and its analogs, a QSAR study would seek to identify the key structural features that govern its interaction with a specific biological target. For instance, a model might reveal that the position of the methoxy group on the phenyl ring is a critical determinant of activity. In a hypothetical QSAR study on a series of methoxyphenylpropanamine derivatives, descriptors could be generated to quantify various structural attributes.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Methoxyphenylpropanamine Derivatives

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | Physicochemical | A measure of the compound's lipophilicity. | Influences membrane permeability and access to hydrophobic binding pockets. |

| Topological Polar Surface Area (TPSA) | Topological | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and membrane penetration. |

| Molecular Weight | Constitutional | The mass of one mole of the substance. | Can impact diffusion and fit within a binding site. |

| Dipole Moment | Electronic | A measure of the net molecular polarity. | Governs electrostatic interactions with the target protein. |

| Number of Rotatable Bonds | Geometrical | The count of bonds that allow free rotation. | Affects conformational flexibility and the ability to adopt an optimal binding pose. |

By analyzing the coefficients of these descriptors in a derived QSAR equation, researchers can infer which properties are most influential. For example, a positive coefficient for LogP would suggest that increased lipophilicity enhances biological activity within the studied series.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. doi.org In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most stable binding pose and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. doi.org

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible conformations of the ligand within the binding site of the protein. The scoring function then evaluates each of these poses, assigning a score that reflects the predicted binding energy. Lower scores generally indicate more favorable binding.

For this compound, a molecular docking simulation would require a three-dimensional structure of the target protein. The simulation would then explore how the amine and methoxy groups, as well as the phenyl ring, can form interactions with the amino acid residues in the binding pocket. Key interactions that are often assessed include:

Hydrogen bonds: The amine group (a hydrogen bond donor) and the methoxy group's oxygen atom (a hydrogen bond acceptor) are prime candidates for forming hydrogen bonds.

Hydrophobic interactions: The phenyl ring can engage in favorable hydrophobic interactions with nonpolar residues.

Van der Waals forces: These are general attractive or repulsive forces between atoms.

The results of a docking study can provide valuable insights into the SAR of a compound series. For instance, if a particular amino acid residue is found to form a crucial hydrogen bond with the ligand, this information can guide the design of new analogs with enhanced potency. Studies on related compounds have shown that subtle structural changes can significantly affect how a molecule binds to its target. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A lower value suggests a stronger predicted binding affinity. |

| Hydrogen Bonds Formed | 2 | The amine group forms a hydrogen bond with the backbone carbonyl of Asp112. The methoxy oxygen forms a hydrogen bond with the side chain of Ser150. |

| Key Interacting Residues | Asp112, Ser150, Phe258, Trp321 | These amino acid residues are predicted to be crucial for binding. |

| Predicted Binding Pose | The 2-methoxyphenyl group is oriented towards a hydrophobic pocket formed by Phe258 and Trp321. | This orientation maximizes favorable hydrophobic interactions. |

Such simulations allow for a visual and quantitative assessment of how a molecule fits within its biological target, providing a rational basis for its observed activity and for the design of new, potentially more effective, compounds.

Metabolism and Biotransformation Pathways in Vitro Studies

Characterization of Phase I Metabolic Reactions

There is no published research to characterize the Phase I metabolic reactions of 2-(2-methoxyphenyl)propan-1-amine.

O-Dealkylation Mechanisms and Cytochrome P450 Enzyme Involvement

Specific studies identifying the O-dealkylation of the methoxy (B1213986) group of this compound and the responsible cytochrome P450 isoenzymes are not available.

Hydroxylation Processes and Associated Enzymes

There are no in vitro studies that have identified hydroxylation as a metabolic pathway for this compound, nor the enzymes that would catalyze such a reaction.

N-Demethylation Pathways

As this compound is a primary amine, N-demethylation is not a possible metabolic pathway.

Identification of Phase II Metabolic Reactions

There is no published research to characterize the Phase II metabolic reactions of this compound.

Glucuronidation Pathways and UGT Enzyme Contributions

No studies have been found that investigate the potential for this compound to undergo glucuronidation or identify any contributing UGT enzymes.

Sulfation Mechanisms

There is no available data on the sulfation of this compound as a metabolic pathway.

Advanced Methods for Metabolite Identification and Characterization

The elucidation of biotransformation pathways for xenobiotics such as this compound relies on sophisticated analytical techniques capable of separating and identifying structurally similar compounds within a complex biological matrix. In vitro studies, typically employing liver fractions like microsomes or S9, serve as a primary model to predict metabolic fate. nih.govfrontiersin.org The identification of metabolites from these systems is predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) is an indispensable tool in metabolomics for the identification and structural elucidation of metabolites. creative-proteomics.com Its high sensitivity and specificity allow for the detection of low-abundance molecules and the determination of their elemental composition through high-resolution mass measurements. When coupled with liquid chromatography (LC-MS), it facilitates the analysis of complex mixtures by separating components prior to detection. oup.com

In a typical in vitro metabolism study of this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain accurate mass-to-charge ratios (m/z) for the parent compound and its potential metabolites. This precise measurement helps in generating a list of possible elemental formulas for each detected ion.

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a molecular fingerprint that helps to pinpoint the site of metabolic modification (e.g., where a hydroxyl group was added or a methyl group was removed). researchgate.netnih.gov

Based on established biotransformation reactions for similar compounds, such as other methoxyphenylalkylamines, the metabolism of this compound is predicted to undergo several key phase I reactions:

O-Demethylation: The methoxy group is a common site for metabolism, leading to the formation of a phenol. nih.govnih.govresearchgate.net

Aromatic Hydroxylation: A hydroxyl group can be added to the phenyl ring, a common pathway for aromatic compounds. oup.comnih.govlcservicesltd.co.uk

Oxidative Deamination: The primary amine group can be oxidized by enzymes like monoamine oxidases (MAO) to form an aldehyde, which is subsequently oxidized to a carboxylic acid. nih.govresearchgate.netnih.gov

N-Oxidation: The primary amine can also be oxidized to a hydroxylamine. nih.govlibretexts.org

The following table presents hypothetical data for the expected metabolites of this compound, illustrating the kind of information that would be generated in an LC-HRMS experiment.

Disclaimer: The following data is illustrative and not derived from experimental studies on this compound. It is based on predictable metabolic pathways for structurally related compounds.

Table 1: Hypothetical Mass Spectrometry Data for Potential Metabolites of this compound

| Compound/Metabolite Name | Proposed Metabolic Pathway | Molecular Formula | Expected [M+H]⁺ (m/z) | Plausible Key MS/MS Fragments (m/z) |

| This compound | Parent Compound | C₁₀H₁₅NO | 166.1226 | 149.0964 (Loss of NH₃), 121.0648 (Loss of C₂H₅N) |

| 2-(2-Hydroxyphenyl)propan-1-amine | O-Demethylation | C₉H₁₃NO | 152.1070 | 135.0808 (Loss of NH₃), 107.0491 (Loss of C₂H₅N) |

| 2-(2-Methoxy-x-hydroxyphenyl)propan-1-amine | Aromatic Hydroxylation | C₁₀H₁₅NO₂ | 182.1176 | 165.0913 (Loss of NH₃), 137.0597 (Loss of C₂H₅N) |

| 2-(2-Methoxyphenyl)propionaldehyde | Oxidative Deamination | C₁₀H₁₂O₂ | 165.0910 | 149.0964 (Loss of O), 137.0597 (Loss of CO) |

| 2-(2-Methoxyphenyl)propanoic acid | Oxidative Deamination (Aldehyde Oxidation) | C₁₀H₁₂O₃ | 181.0859 | 163.0754 (Loss of H₂O), 135.0808 (Loss of COOH) |

| 1-Hydroxyamino-2-(2-methoxyphenyl)propane | N-Oxidation | C₁₀H₁₅NO₂ | 182.1176 | 166.1226 (Loss of O), 149.0964 (Loss of H₂NO) |

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques are essential for separating individual metabolites from the complex mixture of an in vitro incubation sample (e.g., liver microsomes, buffer salts, and cofactors) before they enter the mass spectrometer. creative-proteomics.com The separation reduces ion suppression, where the presence of highly abundant, co-eluting compounds can interfere with the ionization and detection of less abundant ones, thereby improving the quality of the metabolic profile. oup.comnih.gov

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), are the most common separation techniques for metabolite analysis. nih.govpubcompare.ai These methods are ideal for analyzing the expected metabolites of this compound, which are polar and non-volatile. labtestsguide.com Separation is typically achieved using a reversed-phase (RP) column, where a nonpolar stationary phase is used with a polar mobile phase. Compounds elute based on their polarity, with more polar metabolites eluting earlier (shorter retention time) and less polar compounds being retained longer on the column. metwarebio.com

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. lcservicesltd.co.uklabtestsguide.com Since the expected metabolites, particularly hydroxylated and acid derivatives, are non-volatile, GC would require a chemical derivatization step to increase their volatility. This makes LC the more direct and preferred method for this type of analysis. creative-proteomics.com

The following table provides a hypothetical example of the chromatographic behavior of this compound and its potential metabolites on a reversed-phase UPLC system.

Disclaimer: The following retention times are for illustrative purposes only and represent typical elution order on a standard reversed-phase column. Actual retention times would depend on the specific experimental conditions (e.g., column type, gradient, flow rate).

Table 2: Hypothetical UPLC Retention Times for Potential Metabolites of this compound

| Compound/Metabolite Name | Expected Relative Polarity | Illustrative Retention Time (minutes) |

| 2-(2-Methoxyphenyl)propanoic acid | Most Polar | 2.8 |

| 2-(2-Methoxy-x-hydroxyphenyl)propan-1-amine | Very Polar | 3.5 |

| 2-(2-Hydroxyphenyl)propan-1-amine | Polar | 4.1 |

| 1-Hydroxyamino-2-(2-methoxyphenyl)propane | Polar | 4.3 |

| 2-(2-Methoxyphenyl)propionaldehyde | Moderately Polar | 5.2 |

| This compound (Parent) | Least Polar | 5.9 |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 2-(2-Methoxyphenyl)propan-1-amine from impurities and for resolving its enantiomers. The choice of technique and specific conditions are critical for achieving accurate and reliable results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioselective analysis of chiral compounds like this compound. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs) that create a diastereomeric interaction with the analyte, leading to different retention times for each enantiomer.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of amines. nih.govresearchgate.net The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, along with an acidic or basic additive, is crucial for optimizing the separation. nih.govresearchgate.net For basic compounds like amines, the addition of an acidic additive can significantly improve peak shape and resolution. nih.gov

A study on the chiral separation of various amines demonstrated the beneficial effect of ethanesulfonic acid (ESA) and methanesulfonic acid (MSA) as mobile phase additives. nih.gov These additives likely form ion pairs with the amine, enhancing the interaction with the CSP. nih.gov For the analysis of a related compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a chiral reverse-phase HPLC method was developed using a Crownpak CR (+) column and a perchloric acid buffer at pH 1.0. researchgate.net This highlights the importance of pH control in the mobile phase for achieving enantiomeric resolution. researchgate.net

The development of a robust chiral HPLC method requires careful optimization of various parameters, including the choice of the chiral column, the composition of the mobile phase, the flow rate, and the column temperature. nih.gov Method validation according to ICH guidelines is essential to ensure the method is suitable for its intended purpose, including specificity, linearity, accuracy, and precision. researchgate.netnih.gov

Table 1: Chiral HPLC Method Parameters for Amine Separation

| Parameter | Example Condition 1 | Example Condition 2 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) researchgate.net | Crownpak CR (+) researchgate.net |

| Mobile Phase | n-Hexane/Isopropanol/Methanol researchgate.net | Perchloric acid buffer (pH 1.0) researchgate.net |

| Additive | Diethylamine researchgate.net | Ethanesulfonic acid nih.gov |

| Detection | UV at 226 nm researchgate.net | UV at 312 nm researchgate.net |

| Flow Rate | 1.0 mL/min | 0.5 mL/min researchgate.net |

| Column Temperature | 35°C researchgate.net | Ambient |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) coupled with a chiral stationary phase offers another effective approach for the enantiomeric separation of volatile compounds like this compound, often after derivatization to increase volatility and improve chromatographic behavior. Chiral GC columns typically contain a chiral selector, such as a cyclodextrin (B1172386) derivative, coated onto the inner wall of the capillary column. gcms.cz This chiral environment allows for the differential interaction with the enantiomers, leading to their separation. gcms.cz

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric resolution. gcms.cz For instance, derivatized cyclodextrins have demonstrated broad applicability in the separation of various chiral compounds. gcms.cz The temperature program of the GC oven plays a significant role in the separation, as it affects the volatility of the analytes and their interaction with the stationary phase. The choice of the detector, commonly a flame ionization detector (FID) or a mass spectrometer (MS), depends on the required sensitivity and selectivity of the analysis. mdpi.com

While direct analysis of amines by GC can sometimes be challenging due to their polarity and potential for peak tailing, derivatization with a suitable reagent can overcome these issues. The indirect method of chiral analysis involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. mdpi.com However, the direct method using a chiral column is often preferred as it is simpler and avoids potential complications associated with derivatization reactions. mdpi.com

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. It is widely used for the identification and quantification of this compound.

Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, combines the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are highly versatile for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. researchgate.net In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analytes are ionized and detected. LC-MS/MS takes this a step further by subjecting the selected ions from the first mass analyzer to fragmentation, and then analyzing the resulting fragment ions in a second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis. researchgate.netnih.gov

A developed and validated LC-MS/MS method for the determination of methoxyamine in human plasma involved derivatization followed by extraction and analysis using an Xterra C18 column and a mobile phase of 45% acetonitrile (B52724) and 0.4% formic acid. researchgate.netnih.gov The quantitation was performed in MRM mode, demonstrating the high sensitivity and specificity of this technique for bioanalytical applications. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the separated components from the GC column are introduced into the mass spectrometer. The resulting mass spectrum provides a fingerprint of the molecule, which can be used for its identification by comparing it to a spectral library. The National Institute of Standards and Technology (NIST) provides a mass spectrum for 2-Amino-1-(o-methoxyphenyl)propane (another name for the compound of interest) obtained by electron ionization. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. thermofisher.com This capability is invaluable for the unambiguous identification of unknown compounds and for confirming the identity of known compounds. Techniques like Orbitrap-based HRMS can achieve very high resolution and mass accuracy, enabling the differentiation of isobaric interferences. thermofisher.com HRMS is particularly useful in impurity profiling and metabolism studies, where the precise mass of minor components needs to be determined. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated from HRMS data and provide an additional dimension for compound identification. uni.lu

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| This compound | C₁₀H₁₅NO nist.gov | 165.23 scbt.com | Not explicitly detailed in search results |

| Propan-2-amine | C₃H₉N docbrown.info | 59.11 | 59 (M+), 44 (base peak) docbrown.info |

| 1-Propanamine, 2-methyl-N-(2-methylpropyl)- | C₈H₁₉N nist.gov | 129.24 | Not explicitly detailed in search results |

| 2-Propanone, 1-(4-methoxyphenyl)- | C₁₀H₁₂O₂ nist.gov | 164.20 | Not explicitly detailed in search results |

| 1-(4-methoxyphenyl)propan-2-amine | C₁₀H₁₅NO anaxlab.com | 165.24 | Not explicitly detailed in search results |

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the alkyl and aromatic parts of the molecule, the C-O bond of the methoxy (B1213986) group, and the C=C bonds of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. This technique can be useful for quantitative analysis and for monitoring reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ), signal splitting (multiplicity), and integration of the signals provide a complete picture of the proton framework. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the aliphatic protons of the propane (B168953) chain, and the amine protons.

The protons on the aromatic ring would appear in the downfield region, typically between 6.8 and 7.3 ppm, with their specific shifts and coupling patterns determined by the substitution pattern. The methoxy group (OCH₃) protons would present as a sharp singlet at approximately 3.8 ppm. The aliphatic protons would show more complex splitting patterns. The proton at the chiral center (CH) would likely be a multiplet due to coupling with the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons. The methyl group protons would appear as a doublet, and the methylene protons adjacent to the amine group would also be a multiplet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom attached to the methoxy group would be found at the lower end of this range, while the carbon bearing the propan-1-amine substituent would be at the higher end. The methoxy carbon itself would produce a signal around 55 ppm. The carbons of the propane chain would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 110 - 130 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C | - | 125 - 135 |

| OCH₃ | ~3.8 (s) | ~55 |

| CH (chiral center) | Multiplet | ~40-45 |

| CH₂ | Multiplet | ~45-50 |

| CH₃ | Doublet | ~15-20 |

| NH₂ | Broad singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (NH₂) group would be indicated by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad absorption may also be observed. C-H stretching vibrations of the aromatic ring would appear as a group of peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propane chain would be observed just below 3000 cm⁻¹.

The methoxy group (O-CH₃) would show a characteristic C-O stretching band in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration of the aliphatic amine would be visible in the 1020-1250 cm⁻¹ range. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Methoxy (C-O) | C-O Stretch | 1000 - 1300 |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions within the benzene (B151609) ring. science-softcon.de The presence of the methoxy substituent, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.

The spectrum would likely show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 260-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis. This technique can be particularly useful for quantitative analysis of the compound in solution.

Other Specialized Analytical Approaches

Beyond the primary spectroscopic methods, other specialized techniques can be employed for a more in-depth characterization of this compound, particularly concerning its stereochemistry and for enhancing its detection in complex matrices.

Optical Rotation for Chirality Assessment

The structure of this compound contains a chiral center at the second carbon of the propane chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-2-(2-methoxyphenyl)propan-1-amine. These enantiomers are non-superimposable mirror images of each other.

Optical rotation is a key technique used to distinguish between enantiomers. amherst.edu A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the sample cell. amherst.edu

A racemic mixture, which contains equal amounts of both enantiomers, will not rotate plane-polarized light and is therefore optically inactive. Measuring the optical rotation can thus confirm the presence of a single enantiomer or determine the enantiomeric excess in a mixture of enantiomers. amherst.edu For instance, chiral resolution methods, such as diastereomeric salt formation with a chiral resolving agent like mandelic acid, can be used to separate the enantiomers. The success of such a resolution would be confirmed by measuring the optical rotation of the separated fractions.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more suitable for a particular analytical method. psu.edu For this compound, derivatization of the primary amine group can be employed to enhance its detectability in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Common derivatization strategies for primary amines include:

Acylation: Reaction with acylating agents, such as trifluoroacetylimidazole (TFAI) or heptafluorobutyrylimidazole (HFBI), converts the amine into a more volatile and thermally stable amide. psu.edu The introduction of fluorine atoms also makes the derivative highly sensitive to electron capture detection (ECD) in GC.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen atoms of the amine group with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the compound for GC analysis.

Formation of Fluorescent Derivatives: For HPLC with fluorescence detection, the amine can be reacted with fluorescent tagging reagents such as dansyl chloride or fluorescamine. This significantly improves the sensitivity and selectivity of the analysis.

These derivatization techniques are particularly valuable when analyzing for trace amounts of this compound in complex biological or environmental samples. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic characteristics of molecules. These methods, grounded in the principles of quantum mechanics, can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the electron density, DFT can be employed to perform geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized geometry is crucial for understanding the molecule's physical and chemical properties.

For 2-(2-Methoxyphenyl)propan-1-amine, a DFT study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to accurately model the electronic environment. The calculation would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. However, at present, no specific DFT geometry optimization or energy minimization data for this compound has been published in scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound suggests the existence of multiple conformational isomers. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is critical as the biological activity of a molecule can be highly dependent on its preferred conformation.

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the compound might behave in a biological system, including its flexibility and interactions with its environment. Despite the utility of these methods, no specific conformational analysis or molecular dynamics simulation studies for this compound are currently available in the literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and interactions with other chemical species. Computational methods can provide a range of descriptors that help to understand and predict this behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

An FMO analysis of this compound would provide valuable information about its potential reaction pathways. However, no such analysis, including the energies of the HOMO and LUMO or the HOMO-LUMO gap, has been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored regions on an MEP map indicate areas of negative potential, where the molecule is susceptible to electrophilic attack, while blue-colored regions denote positive potential, indicating sites for nucleophilic attack.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction. To date, no MEP maps for this specific compound have been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation. NBO analysis can quantify the delocalization of electron density and the strength of various interactions, offering a deeper understanding of the molecule's stability and electronic properties.

An NBO analysis of this compound would provide quantitative data on the charge distribution and bonding interactions. However, specific NBO analysis data for this compound is not available in the existing scientific literature.

Intermolecular Interactions and Binding Site Analysis

The methoxyphenyl and aminopropane moieties of this compound suggest potential interactions with various biological receptors, particularly those within the serotonergic and dopaminergic systems, which are common targets for phenethylamine (B48288) derivatives. Furthermore, understanding the intermolecular contacts in its crystalline form is crucial for characterizing its physicochemical properties.

Ligand-Protein Docking Algorithms for Receptor Interactions

While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, the interactions of structurally similar compounds, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues, with serotonin (B10506) receptors have been investigated. These studies provide a valuable framework for predicting the potential binding behavior of this compound.

Molecular docking algorithms, such as AutoDock or Glide, are typically employed to predict the binding pose and affinity of a ligand to a protein. These algorithms systematically explore the conformational space of the ligand within the binding site and score the different poses based on a force field that estimates the free energy of binding. The binding affinity is often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki).

For a hypothetical docking study of this compound with the 5-HT2A receptor, key interactions would likely involve:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, likely interacting with serine or threonine residues in the binding pocket. The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the propane (B168953) backbone would engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic phenyl ring could participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

| Interaction Type | Potential Interacting Residues (5-HT2A Receptor) | Contributing Moiety of this compound |

| Hydrogen Bond (Donor) | Serine, Threonine, Aspartate | Primary Amine |

| Hydrogen Bond (Acceptor) | Serine, Threonine | Methoxy Group |

| Hydrophobic | Leucine, Valine, Phenylalanine | Phenyl Ring, Propane Chain |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl Ring |

| Hypothetical interactions based on studies of similar ligands. |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contact.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, data from the closely related compound, N-(2-methoxyphenyl)acetamide, offers significant insights into the expected intermolecular contacts. nih.gov The analysis of N-(2-methoxyphenyl)acetamide revealed the following contributions to the total Hirshfeld surface area:

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 53.9 |

| C···H/H···C | 21.4 |

| O···H/H···O | 21.4 |

| N···H/H···N | 1.7 |

| Data from a study on N-(2-methoxyphenyl)acetamide. nih.gov |

Based on this, for this compound, it can be inferred that:

H···H contacts would be the most abundant, a common feature in organic molecules, representing van der Waals forces.

O···H/H···O contacts would be significant, indicating the importance of hydrogen bonding involving the methoxy group's oxygen atom as an acceptor and hydrogen atoms from neighboring molecules.

C···H/H···C contacts would also play a substantial role, representing weaker C-H···π interactions and other van der Waals forces.

N···H/H···N contacts would be present due to the primary amine group, contributing to hydrogen bonding networks within the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of these interactions. For this compound, one would expect to see distinct spikes in the fingerprint plot corresponding to the N-H···O and C-H···O hydrogen bonds, which are crucial for the stability of the crystal lattice.

Applications As a Chemical Probe and Research Tool

Utility in Probing Neurotransmitter System Functions

2-(2-Methoxyphenyl)propan-1-amine and its derivatives have emerged as significant tools for investigating the roles of various neurotransmitter systems, particularly the dopaminergic and serotonergic systems. The (R)-enantiomer, (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, has been a subject of study for its interactions with these systems.

Research indicates that this compound can modulate the activity of dopamine (B1211576) receptors. Specifically, it has shown potential as a modulator of the D3 dopamine receptor, a key player in various neurological functions. This selective interaction allows researchers to use the compound to probe the specific roles of the D3 receptor in cellular signaling pathways, such as β-arrestin translocation, which can lead to the development of therapeutic agents with fewer side effects compared to non-selective compounds.

In addition to the dopaminergic system, there is evidence of its interaction with serotonin (B10506) receptors, which are crucial for mood regulation and anxiety-related behaviors. For instance, studies have explored the effects of related methoxyphenylpiperazine derivatives as 5-HT1A receptor ligands. nih.govnih.gov While not directly this compound, these studies highlight the importance of the methoxyphenyl moiety in targeting serotonergic pathways. The ability of such compounds to selectively bind to specific receptor subtypes enables a more precise understanding of their physiological and pathological functions.

Application in Investigating Metabolic Pathways and Enzyme Mechanisms

The structural similarity of this compound to monoamine neurotransmitters suggests its potential application in studying the enzymes that regulate their metabolism, such as monoamine oxidases (MAOs). MAOs are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov The inhibition of MAO leads to an accumulation of these monoamines, a mechanism that is therapeutically relevant in the treatment of depression and Parkinson's disease. nih.gov

By acting as a substrate or inhibitor for MAOs, this compound and its analogs can be used to investigate the kinetics and mechanisms of these enzymes. For example, the interaction of MAO inhibitors with other substances can potentiate their effects by preventing the breakdown of monoamines. nih.gov This allows researchers to probe the metabolic pathways of various drugs and endogenous compounds that are substrates for MAO. The byproducts of MAO-mediated reactions, such as hydrogen peroxide and aldehydes, are implicated in neurotoxicity, and studying the influence of compounds like this compound on this process can provide insights into the pathophysiology of neurodegenerative disorders. nih.gov

Development of Structurally Orthogonal Chemical Probes for Specific Biological Targets

The concept of structurally orthogonal chemical probes involves using multiple, structurally distinct molecules that target the same biological entity to ensure that the observed biological effects are due to on-target activity and not off-target effects of a single probe. While direct evidence for the use of this compound itself as a scaffold for orthogonal probes is not extensively documented in the provided results, the principles of developing such probes are relevant to its derivatives.

The development of highly selective ligands for G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, often involves the synthesis and evaluation of a series of structurally related compounds. nih.govunistra.fr By systematically modifying the structure of a lead compound like a methoxyphenylpropanamine derivative, researchers can develop a set of probes with varying affinities and selectivities. For instance, photoaffinity probes have been developed for the dopamine D2 receptor to identify its interacting partners, demonstrating a chemical biology approach to understanding receptor function. nih.gov This strategy allows for a more robust interrogation of biological systems, a core principle of using orthogonal chemical probes. The unique substitution pattern of this compound provides a starting point for creating a diverse set of molecules to probe specific biological targets with high confidence.

Role as a Synthetic Intermediate in the Design of More Complex Molecules

This compound and its structural analogs are valuable synthetic intermediates in the preparation of more complex and pharmaceutically important molecules. The primary amine and the substituted phenyl ring offer reactive sites for further chemical modifications.

A notable example of the utility of a structurally related compound is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. karlancer.comresearchgate.net The synthesis of Tamsulosin involves the use of a chiral amine intermediate, and various synthetic routes have been developed that start from precursors structurally similar to this compound. google.comhovione.com These syntheses often involve the resolution of a racemic amine to obtain the desired enantiomer, highlighting the importance of the chiral center in the biological activity of the final product. karlancer.comresearchgate.net

Current Research Challenges and Future Directions for 2 2 Methoxyphenyl Propan 1 Amine

The scientific inquiry into the properties and potential applications of 2-(2-Methoxyphenyl)propan-1-amine, a molecule characterized by a methoxy-substituted phenyl ring and a propanamine backbone, is navigating a landscape of intriguing possibilities and significant challenges. While the broader class of methoxyphenyl and phenethylamine (B48288) compounds has been the subject of extensive research, this specific isomer presents unique questions. The positioning of the methoxy (B1213986) group at the ortho-position and the amine group on the first carbon of the propane (B168953) chain distinguishes it structurally from more widely studied relatives like 1-(2-methoxyphenyl)propan-2-amine. This structural nuance necessitates a dedicated research focus to delineate its specific characteristics. The following sections outline the critical research challenges and future directions that are pivotal for a comprehensive understanding of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Reductive amination of 2-(2-methoxyphenyl)propanal with ammonia or ammonium acetate under hydrogenation (e.g., using Pd/C or NaBH₄) is a primary route. Optimization involves controlling temperature (20–50°C), pH (neutral to mildly acidic), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How can the structural identity and purity of this compound be confirmed analytically?

- Methodology : Use 1H/13C NMR to confirm the methoxy group (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm). Mass spectrometry (EI-MS) identifies the molecular ion peak (m/z = 165.23). HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%). FT-IR verifies N-H stretches (~3350 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Q. What are the key stability considerations for storing this compound, and what degradation products should be monitored?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Degradation products include 2-(2-methoxyphenyl)propanal (via oxidation) and dimerized imines. Monitor via TLC (Rf shifts) or HPLC (new retention peaks) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality affect its biological activity?